3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is known for its potential therapeutic applications and has been studied for its various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloroaniline with a suitable triazole precursor under acidic or basic conditions. The reaction is often carried out in solvents such as dimethylformamide (DMF) or ethanol, with catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. These reactors allow for better control of reaction conditions, such as temperature and residence time, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted triazoloquinazolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
- 1,2,4-triazolo[3,4-a]isoquinoline derivatives
Uniqueness
3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its dichlorophenyl group enhances its antimicrobial and anticancer properties compared to other similar compounds .
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C15H8Cl2N4O |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C15H8Cl2N4O/c16-10-6-5-8(7-11(10)17)13-14-18-15(22)9-3-1-2-4-12(9)21(14)20-19-13/h1-7,20H |
InChI Key |
CLKLJCHTDLHBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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